molecular formula C13H17F3N4O B2900928 N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide CAS No. 2034531-12-7

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide

Cat. No.: B2900928
CAS No.: 2034531-12-7
M. Wt: 302.301
InChI Key: MFZUMQHRDFXQMW-UHFFFAOYSA-N
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Description

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide is an intriguing compound known for its unique chemical structure and potential applications in various scientific fields. This compound consists of a triazolopyridine core with a trifluoromethyl group and a cyclobutanecarboxamide moiety, giving it distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide typically involves a multi-step process:

  • Formation of the triazolopyridine core: : This is usually achieved through a cyclization reaction involving suitable starting materials like pyridine derivatives and hydrazine derivatives under acidic or basic conditions.

  • Introduction of the trifluoromethyl group: : Often, this is performed using a trifluoromethylation agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

  • Attachment of the cyclobutanecarboxamide moiety: : This step may involve an amide bond formation reaction using cyclobutanecarboxylic acid and suitable coupling reagents like EDCI (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound involves scaling up these reactions with optimized conditions to ensure high yield and purity. This often includes using larger reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The triazolopyridine core can undergo oxidation, possibly forming N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of functional groups within the compound, such as converting ketones or nitro groups to their corresponding alcohols or amines, is feasible under conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Coupling reagents: : EDCI, DCC.

Major Products Formed

Depending on the reactions, various derivatives of the compound can be synthesized, such as:

  • N-oxides: from oxidation.

  • Amines or alcohols: from reduction of nitro groups or ketones.

Scientific Research Applications

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide has a wide range of applications in scientific research:

Chemistry

  • Catalysts: : This compound can serve as a ligand in various catalytic cycles, enhancing reaction rates and selectivity.

  • Organic synthesis: : It can be used as a building block for the synthesis of more complex molecules.

Biology

  • Protein binding studies: : Due to its unique structure, it can be used to investigate protein-ligand interactions.

  • Enzyme inhibition: : It can be studied for its potential to inhibit specific enzymes, which is valuable in drug discovery.

Medicine

  • Drug development: : Researchers explore its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry

  • Material science: : It can be incorporated into polymers to create materials with desirable properties, like increased stability or reactivity.

Mechanism of Action

The compound's effects largely depend on its interactions with specific molecular targets. For instance, in biological systems, it may:

  • Bind to proteins or enzymes: , altering their activity.

  • Interact with nucleic acids: , potentially affecting gene expression.

Comparison with Similar Compounds

Compared to other triazolopyridine derivatives, N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide stands out due to its unique trifluoromethyl and cyclobutanecarboxamide moieties, which confer distinct chemical properties and biological activities.

Similar Compounds

  • N-{[7-(methyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide

  • N-{[7-(chloro)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide

These derivatives may share some chemical and biological properties but exhibit differences in reactivity and efficacy due to their varying substituent groups.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure and versatile chemical properties make it a valuable tool for studying complex chemical reactions and biological processes, as well as a potential candidate for developing new materials and therapeutics.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O/c14-13(15,16)9-4-5-20-10(6-9)18-19-11(20)7-17-12(21)8-2-1-3-8/h8-9H,1-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZUMQHRDFXQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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